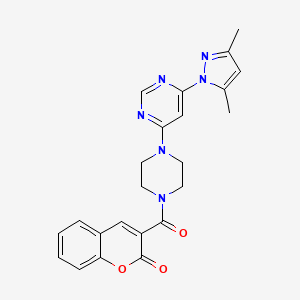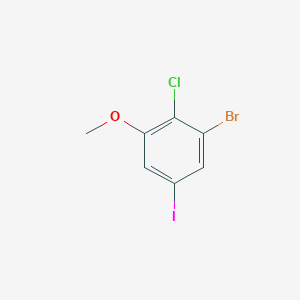![molecular formula C19H17F3N2O2S B2488885 N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105198-84-2](/img/structure/B2488885.png)
N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide" involves several steps, including condensation, cyclization, and sometimes ring expansion processes. Gupta and Wagh (2006) detailed the synthesis of similar N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol (Gupta & Wagh, 2006). Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides through a process involving the dihydropyrazolobenzothiazine ring system (Ahmad et al., 2012).
Molecular Structure Analysis
Structural analysis of molecules closely related to the compound often involves X-ray crystallography and NMR spectroscopy. Yu et al. (2014) confirmed the structures of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)acetamide derivatives via single-crystal X-ray diffraction and NMR analyses (Yu et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving compounds like "this compound" are diverse and can include condensation reactions, cyclizations, and others that lead to various derivatives with potential biological activities. Ahmad et al. (2010) synthesized a series of compounds starting from saccharine that exhibited antioxidant and antibacterial activities (Ahmad et al., 2010).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of compounds under various conditions. Bunev et al. (2013) discussed the crystalline structure and physical properties of a related compound, highlighting the importance of intermolecular interactions in determining these properties (Bunev et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and pKa values, are vital for predicting the behavior of compounds in chemical reactions and biological systems. Duran and Canbaz (2013) determined the acidity constants of newly synthesized acetamide derivatives, providing insight into their chemical behavior (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Antifungal Activity : A study by Gupta and Wagh (2006) described the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, which were tested for their antifungal properties against various fungi. Some compounds showed appreciable antifungal activity, highlighting their potential in antifungal drug development Gupta & Wagh, 2006.
PET Imaging Ligand : Mey et al. (2005) synthesized and evaluated N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) as a potential PET ligand for central neurokinin(1) (NK1) receptors. This compound showed promise for visualizing NK1 receptors in vivo, which could be beneficial for neurological research Mey et al., 2005.
Antioxidant Studies : Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. Many compounds demonstrated moderate to significant radical scavenging activity, suggesting their potential use in developing antioxidant therapies Ahmad et al., 2012.
Wirkmechanismus
Target of Action
STK988574, also known as N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression . The primary target of STK988574 is the SCN1A gene, which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein . This protein plays a crucial role in the functioning of neurons .
Mode of Action
STK988574 works by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 protein levels . It binds to specific stretches of pre-mRNA, reducing synthesis of non-productive mRNA via NMD exon exclusion, and increasing productive mRNA synthesis . This leads to increased levels of productive mRNA from functional gene copies, thereby restoring target protein to near normal levels .
Biochemical Pathways
The biochemical pathway affected by STK988574 involves the regulation of Nav1.1 protein expression. By increasing the production of Nav1.1 protein, STK988574 potentially restores the functioning of neurons, thereby preventing seizures and reducing non-seizure related comorbidities in Dravet syndrome .
Result of Action
The molecular and cellular effects of STK988574’s action involve the upregulation of Nav1.1 protein expression. This could lead to a reduction in convulsive seizure frequency and improvements in cognition and behavior, supporting the potential for disease modification in a highly refractory patient population .
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-10-5-11(2)7-13(6-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)3-4-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDXPUAHZCHVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)


![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)


![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)


![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)